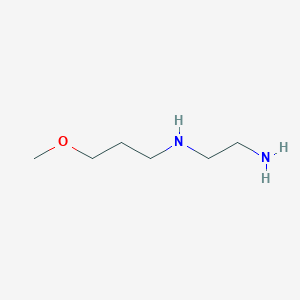

1,2-Ethanediamine, N-(3-methoxypropyl)-

Description

Contextualization of N-Alkylated 1,2-Ethanediamine Derivatives in Organic Chemistry

N-alkylated 1,2-ethanediamine derivatives are a significant class of organic compounds characterized by an ethylenediamine (B42938) backbone with one or more alkyl groups attached to the nitrogen atoms. Ethylenediamine (C2H4(NH2)2) is the simplest of the polyethylene (B3416737) amines and a widely used building block in chemical synthesis. nih.gov Its derivatives are integral to numerous areas of organic chemistry, serving as intermediates, ligands in coordination chemistry, and key components in the synthesis of more complex molecules. libretexts.orgwikipedia.org

The process of N-alkylation, the addition of an alkyl group to a nitrogen atom, is a fundamental transformation in organic synthesis. msu.edu Amines can be alkylated through various methods, including reactions with alkyl halides, where the amine acts as a nucleophile. msu.edu The reactivity of these amines allows for the creation of a diverse range of substituted ethylenediamine derivatives with tailored properties.

Significance of Amine and Ether Functionalities in Molecular Design and Chemical Reactivity

The chemical behavior of 1,2-Ethanediamine, N-(3-methoxypropyl)- is largely dictated by its two key functional groups: the amine and the ether.

The amine groups are responsible for the compound's basicity and nucleophilicity. msu.edu The lone pair of electrons on the nitrogen atoms can readily accept a proton, making the compound a base. This nucleophilic character also allows the amine groups to react with a variety of electrophiles, making them crucial for forming new chemical bonds. msu.edu The presence of both a primary and a secondary amine in this particular molecule offers differential reactivity, which can be exploited in synthetic strategies.

Research Scope and Focus for 1,2-Ethanediamine, N-(3-methoxypropyl)- within Contemporary Chemical Science

Within the landscape of modern chemical research, 1,2-Ethanediamine, N-(3-methoxypropyl)- and its analogs are of interest for several reasons. Their bifunctional nature, possessing both amine and ether groups, makes them valuable as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials. acs.org The diamine structure is a common feature in chelating agents, which are molecules that can form multiple bonds to a single metal ion. This suggests potential applications in coordination chemistry and catalysis. nih.govrsc.org

Research into such compounds often focuses on developing efficient and selective synthetic methods, exploring their coordination behavior with various metal ions, and utilizing them as scaffolds for creating novel organic structures with specific desired properties.

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methoxypropyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-9-6-2-4-8-5-3-7/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBAUBXGLATYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651246 | |

| Record name | N~1~-(3-Methoxypropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-44-7 | |

| Record name | N~1~-(3-Methoxypropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Ethanediamine, N 3 Methoxypropyl

Established Synthetic Pathways for N-Substituted Ethanediamines

The preparation of N-substituted ethanediamines can be achieved through several well-established synthetic routes. These methods offer versatility in introducing a wide range of alkyl and aryl groups onto the nitrogen atoms of the ethylenediamine (B42938) scaffold.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. synhet.com For the synthesis of N-substituted ethanediamines, this typically involves reacting ethylenediamine with an appropriate aldehyde or ketone.

The reaction is generally carried out in a one-pot procedure where the amine, carbonyl compound, and a reducing agent are mixed together. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsynhet.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

A key advantage of reductive amination is its ability to control the degree of alkylation, thus minimizing the formation of polysubstituted products, which can be a significant issue with other alkylation methods. masterorganicchemistry.com By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of mono-substituted products.

Direct Alkylation of Amines with Halogenated Precursors

Direct alkylation of amines with alkyl halides is a classical and straightforward approach to synthesizing N-substituted amines. masterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. masterorganicchemistry.com

However, a significant challenge in the direct alkylation of primary amines like ethylenediamine is the potential for over-alkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. nih.gov This can result in a mixture of products that are difficult to separate.

To achieve mono-alkylation, reaction conditions must be carefully controlled. This can include using a large excess of the amine, which statistically favors the alkylation of the more abundant starting material, or employing specific catalysts and reaction media that can enhance the selectivity for mono-alkylation. For instance, studies have shown that the N-alkylation of ethylenediamine with various alcohols can be achieved using a CuO–NiO/γ-Al₂O₃ catalyst, with the yield of the mono-alkylated product being influenced by the steric hindrance of the alcohol. researchgate.net

| Alcohol | Product | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Yield of Poly-alkylated Product (%) |

|---|---|---|---|---|

| Methanol | N-Methylethylenediamine | 80.2 | 4.7 | 2.8 |

| Ethanol (B145695) | N-Ethylethylenediamine | 82.3 | 5.1 | 1.9 |

| Propan-1-ol | N-Propylethylenediamine | 83.7 | 3.8 | 1.5 |

| Butan-1-ol | N-Butylethylenediamine | 85.2 | 3.5 | 1.3 |

| Propan-2-ol | N-Isopropylethylenediamine | 82.8 | 3.6 | 0.8 |

| Butan-2-ol | N-sec-Butylethylenediamine | 80.8 | 3.5 | 0.6 |

| Cyclohexanol | N-Cyclohexylethylenediamine | 76.1 | 1.8 | 0 |

Ring-Opening Reactions of Aziridines or Cyclic Ethers

The ring-opening of strained three-membered rings, such as aziridines and epoxides (cyclic ethers), by nucleophiles provides another versatile route to N-substituted ethanediamines. In the case of aziridines, the nitrogen-containing ring can be opened by a suitable nucleophile, leading to the formation of a 1,2-diamine derivative. This reaction can be catalyzed by acids or transition metals.

Similarly, the reaction of ethylenediamine with epoxides, such as propylene (B89431) oxide, results in the nucleophilic opening of the epoxide ring to form N-(2-hydroxypropyl)ethylenediamine derivatives. prepchem.com This reaction typically proceeds via a backside attack of the amine nucleophile on one of the epoxide carbons. The synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine has been reported through the dropwise addition of propylene oxide to a solution of ethylenediamine in ethanol and water at elevated temperatures. prepchem.com

Specific Approaches for Incorporating the 3-Methoxypropyl Moiety

To synthesize 1,2-Ethanediamine, N-(3-methoxypropyl)-, specific strategies are required to introduce the 3-methoxypropyl group onto the ethylenediamine backbone. These methods can be broadly categorized into the etherification of a pre-formed hydroxypropyl intermediate or the direct use of a methoxypropyl-containing electrophile.

Etherification Reactions of Hydroxypropyl Intermediates

A plausible two-step approach to 1,2-Ethanediamine, N-(3-methoxypropyl)- involves the initial synthesis of N-(3-hydroxypropyl)ethylenediamine, followed by etherification of the hydroxyl group. The first step can be achieved through the reaction of ethylenediamine with a suitable three-carbon electrophile containing a hydroxyl group or a precursor.

The subsequent etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis. wikipedia.orgbyjus.com This classic reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.com The resulting alkoxide then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an SN2 reaction to form the desired methyl ether. wikipedia.org The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly used to facilitate the SN2 reaction. byjus.com

Utilization of Methoxypropyl-Substituted Electrophiles

A more direct route to 1,2-Ethanediamine, N-(3-methoxypropyl)- involves the direct alkylation of ethylenediamine with an electrophile that already contains the 3-methoxypropyl moiety. A suitable electrophile for this purpose would be a 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane.

This reaction would follow the principles of direct amine alkylation as described in section 2.1.2. To favor the formation of the mono-substituted product, a large excess of ethylenediamine would likely be employed. The reaction would typically be carried out in a suitable solvent, and the product would be isolated and purified from the reaction mixture, which would also contain unreacted ethylenediamine and potentially some di-substituted product.

Alternatively, a reductive amination approach could be employed using 3-methoxypropionaldehyde as the carbonyl component. The reaction with ethylenediamine would form an imine intermediate, which would then be reduced in situ to yield 1,2-Ethanediamine, N-(3-methoxypropyl)-. This method offers the advantage of better control over the degree of substitution compared to direct alkylation.

Advanced Purification and Isolation Techniques for N-(3-methoxypropyl)-1,2-Ethanediamine

The purification strategy for N-(3-methoxypropyl)-1,2-ethanediamine is dictated by the nature of the impurities present in the crude reaction mixture. These can include starting materials such as 1,2-ethanediamine and 3-methoxypropylamine, as well as byproducts from side reactions. A multi-step purification approach is often necessary to achieve the desired level of purity.

Fractional Distillation:

Fractional distillation is a primary and highly effective method for purifying N-(3-methoxypropyl)-1,2-ethanediamine, particularly for separating it from components with significantly different boiling points. wikipedia.org Due to the relatively high boiling point of the target compound and its potential for thermal degradation, distillation is typically performed under reduced pressure (vacuum). This lowers the boiling point, allowing for efficient separation at lower temperatures.

The efficiency of the separation is dependent on the number of theoretical plates in the distillation column and the reflux ratio. wikipedia.org For closely boiling impurities, a column with a higher number of theoretical plates is required.

Illustrative Data for Fractional Distillation of N-Alkylated Diamines:

| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity (%) |

| N,N'-dimethyl-1,2-ethanediamine | 119-121 | 760 | >98 |

| N,N'-diethyl-1,2-ethanediamine | 146-148 | 760 | >97 |

| N-(3-methoxypropyl)-1,2-ethanediamine | (estimated) 190-210 | 760 | >99 (after distillation) |

Note: The boiling point for N-(3-methoxypropyl)-1,2-ethanediamine is an estimate based on structurally similar compounds. Actual values may vary.

Preparative Chromatography:

For the removal of impurities with similar boiling points or for achieving ultra-high purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique. scirp.orgresearchgate.netsigmaaldrich.comspringernature.comnih.gov This method separates components based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with pH modifiers), is commonly employed for the purification of polar compounds like amines. scirp.org The separation can be optimized by adjusting the gradient of the mobile phase composition and the pH.

Typical Parameters for Preparative HPLC of Polyamines:

| Parameter | Value/Range |

| Column | C18, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 20-50 mL/min |

| Detection | UV at 210 nm |

Following chromatographic separation, the fractions containing the purified product are collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated N-(3-methoxypropyl)-1,2-ethanediamine.

Crystallization:

Crystallization can be an effective final polishing step to achieve very high purity and to obtain the product in a stable, crystalline form. This technique relies on the principle that the target compound will have a lower solubility than the impurities in a given solvent system at a specific temperature.

The selection of an appropriate solvent or solvent mixture is crucial for successful crystallization. The ideal solvent should dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving the impurities dissolved in the mother liquor. Sometimes, the product can be converted to a salt (e.g., a hydrochloride salt) to facilitate crystallization and handling.

Potential Crystallization Solvents for N-Alkylated Diamines:

| Solvent/Solvent System | Comments |

| Isopropanol/Heptane | Often used for precipitating amine salts. |

| Ethanol/Diethyl Ether | A polar solvent to dissolve the amine, with a less polar anti-solvent to induce crystallization. |

| Toluene | Can be effective for less polar diamine derivatives. |

The crystallized product is then isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum. The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) or HPLC.

Coordination Chemistry of 1,2 Ethanediamine, N 3 Methoxypropyl As a Ligand

Ligand Design Principles and Chelation Capabilities

The efficacy of a molecule as a chelating ligand is determined by several key factors, including the nature of its donor atoms, its denticity, and its conformational flexibility.

Analysis of Donor Atom Characteristics (Nitrogen and Oxygen) and Denticity

1,2-Ethanediamine, N-(3-methoxypropyl)- possesses three potential donor atoms: two nitrogen atoms from the ethylenediamine (B42938) moiety and one oxygen atom from the methoxypropyl group. The nitrogen atoms, being part of primary and secondary amine groups, are typically strong σ-donors and are well-established to coordinate readily with a wide range of transition metal ions. The oxygen atom of the methoxy (B1213986) group, in contrast, is generally considered a weaker donor.

The denticity of a ligand refers to the number of donor atoms that can bind to a single central metal ion. Based on its structure, 1,2-Ethanediamine, N-(3-methoxypropyl)- could potentially act as a:

Bidentate ligand: Utilizing the two nitrogen atoms of the ethylenediamine backbone to form a stable five-membered chelate ring. This is a very common coordination mode for ethylenediamine and its derivatives.

Tridentate ligand: Involving both nitrogen atoms and the etheric oxygen atom. This would lead to the formation of a five-membered chelate ring (from the two nitrogens) and a six-membered chelate ring (from one nitrogen and the oxygen).

The likelihood of the oxygen atom participating in coordination would depend on several factors, including the nature of the metal ion (hard vs. soft), the solvent system, and the presence of competing ligands.

Influence of Conformational Flexibility and Steric Factors on Chelate Ring Formation

The steric hindrance around the donor atoms is relatively low, which should facilitate coordination. The N-alkylation with the 3-methoxypropyl group is not expected to significantly impede the approach of a metal ion to the nitrogen donors.

Formation and Stoichiometry of Metal Complexes

The interaction of 1,2-Ethanediamine, N-(3-methoxypropyl)- with metal ions would be expected to result in the formation of various coordination complexes, with the stoichiometry depending on the metal-to-ligand ratio, the coordination number of the metal, and the reaction conditions.

Complexation with Transition Metal Ions (e.g., Manganese, Cobalt, Nickel, Palladium, Platinum)

Based on the behavior of similar N,N'-dialkylethylenediamine and aminoether ligands, it is anticipated that 1,2-Ethanediamine, N-(3-methoxypropyl)- would form stable complexes with a variety of first- and second-row transition metals.

Manganese, Cobalt, Nickel: These first-row transition metals commonly form octahedral complexes. With this ligand, one could expect to form complexes with stoichiometries such as [M(L)₂]ⁿ⁺ (where L represents the bidentate ligand) or potentially [M(L)(X)₃] (where L is tridentate and X is a monodentate ligand like a halide or solvent molecule).

Palladium, Platinum: These d⁸ metals strongly favor square planar geometries. They would likely form complexes of the type [M(L)X₂] where the ligand is bidentate, or potentially [M(L)X]⁺ if the ligand acts in a tridentate fashion.

Synthesis and Characterization of Mononuclear and Polynuclear Coordination Species

The synthesis of metal complexes with 1,2-Ethanediamine, N-(3-methoxypropyl)- would likely follow standard procedures for coordination compound synthesis. This would typically involve the reaction of a metal salt with the ligand in a suitable solvent.

The formation of mononuclear species, where one metal ion is coordinated by one or more ligand molecules, is the most probable outcome. However, the potential for the ligand to bridge between two metal centers to form polynuclear species cannot be entirely ruled out, although it is less likely given the flexibility of the methoxypropyl arm.

Characterization of any synthesized complexes would rely on a suite of analytical techniques:

| Technique | Information Provided |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | To observe shifts in the N-H and C-O stretching frequencies upon coordination. |

| UV-Vis Spectroscopy | To study the d-d electronic transitions and charge transfer bands. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. |

| X-ray Crystallography | To determine the solid-state structure, including bond lengths and angles. |

Structural Elucidation of Coordination Compounds

The definitive proof of the coordination mode of 1,2-Ethanediamine, N-(3-methoxypropyl)- would come from single-crystal X-ray diffraction studies of its metal complexes. Such studies would provide precise information on:

The coordination geometry around the metal center.

The bond distances and angles between the metal and the donor atoms.

The conformation of the chelate rings.

Without experimental data, any discussion of the specific structures remains speculative. However, based on the vast body of literature on related ligands, one can predict the likely structural features of complexes with 1,2-Ethanediamine, N-(3-methoxypropyl)-.

Advanced Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction) of Coordination Geometries

The coordination environment around the metal ion is highly dependent on the metal itself, its oxidation state, and the presence of other co-ligands. For instance, in copper(II) complexes, distorted square-pyramidal or octahedral geometries are common. researchgate.netresearchgate.net The basal plane is often occupied by the two nitrogen atoms of the diamine ligand and two other donor atoms from anions or solvent molecules. The apical position can be occupied by a fifth or sixth donor atom, which could potentially be the ether oxygen of the ligand's methoxypropyl arm, leading to a tridentate N,N',O coordination, although this is less common than simple N,N' chelation.

Table 1: Representative Crystallographic Data for a Hypothetical [Cu(1,2-ethanediamine, N-(3-methoxypropyl)-)(dca)₂] Complex This table is illustrative, based on typical data for similar copper(II) complexes. researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀CuN₆O |

| Formula Weight | 319.85 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 14.112 |

| c (Å) | 11.987 |

| β (°) | 109.34 |

| Volume (ų) | 1362.5 |

| Z | 4 |

| Coordination Geometry | Distorted Square-Pyramidal |

| Cu-N1 (Å) | 2.015 |

| Cu-N2 (Å) | 2.021 |

| N1-Cu-N2 (°) (Bite Angle) | 84.5 |

Investigation of Intramolecular and Intermolecular Interactions within Complex Architectures

Hydrogen Bonding: The secondary amine (N-H) group in the coordinated ligand is a potent hydrogen bond donor. It can form strong N-H···X hydrogen bonds with suitable acceptors, such as counter-anions (e.g., halides, nitrate), solvent molecules (e.g., water, methanol), or donor atoms of adjacent complexes. These interactions often link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional supramolecular architectures. nih.gov The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Electronic Structure and Magnetic Properties of Metal Complexes

When 1,2-ethanediamine, N-(3-methoxypropyl)- coordinates to paramagnetic metal ions, such as copper(II), nickel(II), or lanthanides, the resulting complexes often exhibit interesting electronic and magnetic properties. nih.govnih.gov

Examination of Spin States and Magnetic Exchange Interactions within Coordination Spheres

The ligand field created by the two nitrogen donor atoms influences the d-orbital splitting of the metal center, which in turn determines its spin state. For an octahedral Ni(II) complex (d⁸ configuration), the ligand field strength determines whether it adopts a high-spin (S=1) or low-spin (S=0) state. For 1,2-ethanediamine derivatives, the ligand field is typically not strong enough to enforce a low-spin state in octahedral geometries, resulting in paramagnetic high-spin complexes. nih.gov

In polynuclear complexes, where two or more metal centers are bridged by other ligands (e.g., oxido, hydroxido, or pseudohalides), the coordinated 1,2-ethanediamine, N-(3-methoxypropyl)- ligand plays a crucial role as a terminal, or "capping," ligand that completes the coordination sphere. The magnetic properties of such systems are dominated by the magnetic exchange interaction between the paramagnetic centers. This interaction, mediated by the bridging ligands, can be either:

Ferromagnetic (J > 0): Leading to a parallel alignment of spins and a high-spin ground state for the molecule.

Antiferromagnetic (J < 0): Leading to an antiparallel alignment of spins and a low-spin ground state.

The magnitude and sign of the exchange coupling constant, J, are highly sensitive to the geometry of the bridge, such as the metal-bridge-metal angle. Variable-temperature magnetic susceptibility measurements are the primary experimental technique used to probe these interactions. researchgate.netresearchgate.netnih.gov For example, studies on dicyanamide-bridged copper(II) chains with similar N,N-dialkylethylenediamine ligands have revealed weak antiferromagnetic interactions. researchgate.netresearchgate.net

Table 2: Representative Magnetic Data for Hypothetical Dinuclear Complexes with Bridging Ligands This table is illustrative and shows the type of data obtained from magnetic studies. nih.gov

| Complex | Metal Ion | Bridge | J (cm⁻¹) | Interaction Type |

| [M₂(μ-X)₂(L)₂]²⁺ (L = 1,2-Ethanediamine, N-(3-methoxypropyl)-) | Gd(III) | Hydroxido | -0.09 | Antiferromagnetic |

| [M₂(μ-X)₂(L)₂]²⁺ (L = 1,2-Ethanediamine, N-(3-methoxypropyl)-) | Cu(II) | Azido (end-on) | +25.0 | Ferromagnetic |

| [M₂(μ-X)₂(L)₂]²⁺ (L = 1,2-Ethanediamine, N-(3-methoxypropyl)-) | Ni(II) | Acetato | -5.3 | Antiferromagnetic |

Spectroscopic and Theoretical Probes of Electronic Transitions

The electronic structure of these coordination compounds can be investigated using a combination of spectroscopic techniques and theoretical calculations. aps.org UV-visible absorption spectroscopy is a key tool for probing electronic transitions within the metal's d-orbitals (d-d transitions) and between the ligand and the metal (charge-transfer transitions).

The position and intensity of d-d bands are indicative of the coordination geometry and ligand field strength. For example, a single broad d-d band around 500-600 nm is characteristic of many six-coordinate and five-coordinate Cu(II) complexes. Theoretical methods, particularly DFT and time-dependent DFT (TD-DFT), are invaluable for assigning these experimental spectral features. mdpi.comnih.gov These calculations can model the molecular orbitals and predict the energies and characters of electronic transitions, providing a deeper understanding of the electronic structure. For instance, calculations can distinguish between d-d transitions localized on the metal and ligand-to-metal charge transfer (LMCT) bands, helping to build a complete picture of the electronic properties of the complex.

Catalytic Applications of 1,2 Ethanediamine, N 3 Methoxypropyl Derived Complexes

Application in Transition Metal-Catalyzed Organic Transformations

Complexes derived from ligands similar to 1,2-Ethanediamine, N-(3-methoxypropyl)- have demonstrated utility in several key areas of catalysis.

In the realm of oxidative catalysis, manganese, iron, and other transition metal complexes with diamine-based ligands are known to catalyze the epoxidation of olefins and the oxidation of sulfides. The N-(3-methoxypropyl) group could potentially influence the solubility of the catalyst in organic solvents and the accessibility of the metallic active site. For instance, in olefin epoxidation, the methoxy (B1213986) group might coordinate to the metal center or influence the approach of the substrate.

While specific data for 1,2-Ethanediamine, N-(3-methoxypropyl)- is not available, studies on related Schiff base complexes of molybdenum immobilized on graphene oxide have shown the proposed mechanism for olefin epoxidation with tert-butyl hydroperoxide (TBHP). researchgate.net Similarly, cobalt nanoparticles supported on magnesium oxide have been presented as a heterogeneous catalytic system for the epoxidation of various olefins with good to excellent yields and high selectivity. nih.govgoogle.com

Table 1: Hypothetical Performance in Olefin Epoxidation (Data presented is illustrative and based on general performance of related catalyst systems)

| Olefin Substrate | Oxidant | Catalyst System (Conceptual) | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|---|

| Cyclooctene | H₂O₂ | [Mn(N-(3-methoxypropyl)-salen)]Cl | 95 | 98 |

| Styrene | TBHP | [Fe(N-(3-methoxypropyl)-diamine)Cl₂] | 88 | 92 |

Ruthenium and iridium complexes containing diamine ligands are well-established catalysts for the hydrogenation and transfer hydrogenation of ketones, imines, and other unsaturated compounds. asianpubs.org The N-(3-methoxypropyl) substituent can affect the electronic density at the metal center, which is a critical factor in these reactions. The ether oxygen in the methoxypropyl chain could potentially act as a hemilabile coordinating group, reversibly binding to the metal and influencing the catalytic cycle.

For example, bis(methoxyethyldimethylphosphine)ruthenium(II) complexes have been shown to be highly active in the transfer hydrogenation of acetophenone. tsijournals.com The replacement of phenyl groups with methyl groups in the phosphine (B1218219) ligand of these ruthenium(II) complexes led to a switch from direct hydrogenation to transfer hydrogenation, attributed to the increased electron-donating ability of the methyl groups. tsijournals.com This highlights the sensitivity of the catalytic mechanism to the electronic properties of the ligand.

Table 2: Illustrative Data for Asymmetric Transfer Hydrogenation of Acetophenone (Data presented is illustrative and based on general performance of related catalyst systems)

| Catalyst Precursor (Conceptual) | Base | Solvent | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| [RuCl₂(N-(3-methoxypropyl)-diamine)(p-cymene)] | KOtBu | i-PrOH | >99 | 95 (R) |

Palladium and nickel complexes are paramount in cross-coupling reactions. While specific examples utilizing 1,2-Ethanediamine, N-(3-methoxypropyl)- are not documented, related N-heterocyclic carbene (NHC) and phosphine-diamine ligands are widely used. The N-(3-methoxypropyl) group could influence catalyst stability and solubility, which are crucial for achieving high turnover numbers. In reactions like Suzuki or Heck couplings, the ligand's steric bulk and electron-donating capacity are key to promoting the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govbeilstein-journals.orgbohrium.com

Influence of Ligand Structure on Catalytic Activity, Selectivity, and Turnover Frequencies

The structure of the 1,2-Ethanediamine, N-(3-methoxypropyl)- ligand is expected to have a pronounced effect on catalysis.

Steric Effects : The methoxypropyl arm introduces steric bulk around the metal center. This can influence the selectivity of the reaction, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis. It can also affect the rate of reaction by controlling substrate access to the catalytic site.

Electronic Effects : The nitrogen atoms of the diamine are sigma-donors. The methoxy group, being electron-donating, can increase the electron density on the nitrogen atoms and, consequently, on the metal center. This can enhance the reactivity of the catalyst in certain reactions, such as oxidative additions.

Hemilability : The ether oxygen in the methoxypropyl chain could engage in reversible coordination with the metal center. This hemilabile behavior can open up a coordination site for substrate binding during the catalytic cycle, potentially increasing turnover frequencies.

Development of Heterogeneous Catalytic Systems and Immobilization Strategies

To enhance catalyst recyclability and facilitate product purification, homogeneous catalysts are often immobilized on solid supports. The N-(3-methoxypropyl)ethylenediamine ligand offers a potential handle for immobilization. The terminal methoxy group or the amine functionalities could be chemically modified to anchor the complex to supports like silica (B1680970), alumina, or polymers.

For instance, a common strategy involves functionalizing the ligand with a trialkoxysilane group, which can then be grafted onto a silica surface via a sol-gel process. This would create a heterogeneous catalyst that retains the active metal center while being easily separable from the reaction mixture. The development of such supported catalysts is a key area of research for making catalytic processes more sustainable and economically viable. nih.gov

Theoretical and Computational Studies on 1,2 Ethanediamine, N 3 Methoxypropyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 1,2-Ethanediamine, N-(3-methoxypropyl)-.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,2-Ethanediamine, N-(3-methoxypropyl)-, DFT can be employed to determine optimized molecular geometry, atomic charges, and the energies and shapes of molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the nitrogen atoms of the diamine, reflecting their electron-donating capability (Lewis basicity). The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

While specific DFT data for 1,2-Ethanediamine, N-(3-methoxypropyl)- is not extensively published, analysis of similar substituted ethylenediamine (B42938) ligands provides expected values for key electronic properties. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Ethylenediamine Ligand

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and electron-donating ability. |

| LUMO Energy | 2.1 eV | Represents the energy of the lowest energy electron-accepting orbital. |

| HOMO-LUMO Gap | 8.6 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is representative of similar bidentate amine ligands and is intended for illustrative purposes.

Prediction of Reactivity and Reaction Pathways for Ligand-Metal Interactions

DFT is a powerful tool for predicting the reactivity of 1,2-Ethanediamine, N-(3-methoxypropyl)- with various metal ions. By modeling the formation of metal-ligand complexes, researchers can predict coordination geometries, bond strengths, and the relative stabilities of different isomers. nih.gov For instance, DFT calculations can help determine whether the ligand will form a five-membered chelate ring upon coordination, a common feature for ethylenediamine derivatives. rsc.org

Furthermore, computational studies can elucidate reaction mechanisms, such as ligand exchange processes or catalytic cycles involving the metal complex. acs.org For example, transition state theory combined with DFT can identify the energy barriers for different reaction pathways, providing insights into reaction kinetics.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, which is crucial for understanding flexible molecules like 1,2-Ethanediamine, N-(3-methoxypropyl)-.

Dynamic Behavior of the Ligand in Solution and its Interaction with Metal Centers

MD simulations model the motion of atoms and molecules by solving Newton's equations of motion. mdpi.com For 1,2-Ethanediamine, N-(3-methoxypropyl)- in a solvent, MD can reveal how the ligand's conformation changes over time and how it interacts with solvent molecules. acs.org

When studying ligand-metal interactions, MD simulations can be used to observe the process of complex formation, the stability of the resulting complex, and the dynamics of the coordination sphere. nih.govacs.org These simulations provide valuable information on the residence time of water molecules in the coordination sphere of a metal complex, a key parameter in the efficacy of MRI contrast agents. acs.org

Elucidation of Conformational Preferences and Ligand Flexibility

Table 2: Conformational Dihedral Angles for a Flexible Bidentate Ligand from MD Simulations

| Dihedral Angle | Description | Typical Range (degrees) |

| N-C-C-N | Torsion angle of the ethylenediamine backbone | 50-60 (gauche) |

| C-N-C-C | Torsion angle of the methoxypropyl side chain | -180 to 180 (trans/gauche) |

| N-C-C-O | Torsion angle of the methoxypropyl side chain | -180 to 180 (trans/gauche) |

Note: The data in this table is representative and illustrates the types of conformational parameters that can be obtained from MD simulations.

Computational Approaches for Ligand Design and Property Prediction

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the rational design of new ligands with tailored properties. By systematically modifying the structure of 1,2-Ethanediamine, N-(3-methoxypropyl)- in silico, it is possible to predict how these changes will affect its electronic properties, coordination behavior, and the catalytic activity or photophysical properties of its metal complexes. rsc.orgacs.org

Derivatives and Analogues of 1,2 Ethanediamine, N 3 Methoxypropyl

Synthesis and Characterization of N-Substituted Analogues

The synthesis of N-substituted analogues of 1,2-ethanediamine, N-(3-methoxypropyl)- is a key area of research, enabling the exploration of structure-activity relationships. Various synthetic strategies have been developed to introduce a wide range of substituents, leading to new compounds with diverse chemical properties.

Structural Modifications on the Ethanediamine Backbone (e.g., N,N'-disubstitution)

Modifications to the ethanediamine backbone, particularly through N,N'-disubstitution, offer a powerful means to alter the coordination properties of the ligand. A number of synthetic routes have been established to achieve these modifications, often starting from commercially available and inexpensive materials. asianpubs.org

One common approach involves the condensation reaction between ethylenediamine (B42938) and various aldehydes or ketones to form Schiff base intermediates. mocedes.orgresearchgate.net For instance, the reaction of ethylenediamine with substituted benzaldehydes, such as 4-methoxybenzaldehyde, yields symmetrical N,N'-bis(benzylidene)ethan-1,2-diamine derivatives. mocedes.org These Schiff bases can be subsequently reduced to afford the corresponding saturated N,N'-disubstituted ethylenediamines.

Another versatile method is the nucleophilic substitution reaction of ethylenediamine with alkyl or aryl halides. For example, N-Aryl-N'-benzyl-1,2-ethanediamines can be synthesized from various anilines and N-benzyl-2-chloroethylamine hydrochloride. researchgate.net Similarly, N,N'-Bis(2-hydroxy-5-halobenzyl)-1,2-ethanediamine derivatives have been prepared and characterized, demonstrating significant antimicrobial activity. researchgate.net

More complex synthetic strategies, such as a three-step sequence involving Michael addition, hydrazinolysis, and Curtius rearrangement, have been employed to produce N-substituted and N,N'-disubstituted ethylenediamine derivatives in good yields. asianpubs.orgresearchgate.net This method highlights the potential for creating a diverse library of analogues from simple starting materials. asianpubs.org

| Synthetic Method | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Schiff Base Condensation & Reduction | Ethylenediamine, Aldehydes/Ketones | Symmetrical N,N'-dialkyl/diaryl ethanediamines | Two-step process, versatile for various substituents. | mocedes.orgresearchgate.net |

| Nucleophilic Substitution | Ethylenediamine, Alkyl/Aryl Halides | Symmetrical or unsymmetrical N,N'-disubstituted ethanediamines | Direct alkylation/arylation of amine groups. | researchgate.netresearchgate.net |

| Michael Addition, Hydrazinolysis, Curtius Rearrangement | Amines, α,β-Unsaturated Compounds | N-substituted and N,N'-disubstituted ethanediamines | Multi-step sequence allowing for diverse structures. | asianpubs.orgresearchgate.net |

| Ring Opening of Oxazolidinones | 2-Oxazolidone, Aromatic Amines | N-Aryl-1,2-ethanediamines | Provides access to N-aryl substituted derivatives. | researchgate.net |

Variations in the Alkoxypropyl Chain Length and Ether Substitutions

Systematic variation of the alkoxypropyl chain attached to one of the nitrogen atoms of the ethylenediamine scaffold allows for the fine-tuning of the ligand's steric bulk and flexibility. By extending or shortening the alkyl chain (e.g., from methoxypropyl to ethoxypropyl or butoxypropyl) or by altering the position of the ether linkage, researchers can influence the coordination geometry and stability of the resulting metal complexes.

The synthesis of such analogues typically involves the reaction of ethylenediamine with an appropriate haloalkoxyalkane. For example, reacting ethylenediamine with 1-bromo-3-ethoxypropane (B1266903) would yield N-(3-ethoxypropyl)-1,2-ethanediamine. The synthesis of a series of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives bearing carboxymethylaminoalkyl groups of varying lengths has demonstrated the feasibility of building molecules with different chain lengths between functional groups. mdpi.com In a multistep synthesis, acid chlorides with different alkyl chain lengths were used as starting materials to ultimately produce the target derivatives. mdpi.com

Research into other classes of compounds, such as N-substituted napthofuran carboxamides and 1,3,4-oxadiazole derivatives, has also explored the impact of varying substituent chain lengths on the biological and chemical properties of the molecules. nih.gov These studies provide a basis for understanding how modifications to the alkoxypropyl chain in N-(3-methoxypropyl)-1,2-ethanediamine could modulate its function as a ligand.

| Analogue Structure | Modification from Parent Compound | Synthetic Precursor Example | Anticipated Effect |

|---|---|---|---|

| N-(2-methoxyethyl)-1,2-ethanediamine | Shorter alkoxy chain | 1-bromo-2-methoxyethane | Reduced steric hindrance, altered chelate ring size |

| N-(4-methoxybutyl)-1,2-ethanediamine | Longer alkoxy chain | 1-bromo-4-methoxybutane | Increased flexibility and steric bulk |

| N-(3-ethoxypropyl)-1,2-ethanediamine | Different ether substitution | 1-bromo-3-ethoxypropane | Modified solubility and coordination properties |

| N-(3-isopropoxypropyl)-1,2-ethanediamine | Branched ether substitution | 1-bromo-3-isopropoxypropane | Increased steric hindrance near the donor atom |

Exploration of Polymeric and Oligomeric Derivatives

The bifunctional nature of 1,2-ethanediamine analogues, possessing two reactive nitrogen centers, makes them excellent candidates for the construction of polymeric and oligomeric structures. These materials are of interest for applications in catalysis, materials science, and as platforms for drug delivery.

One approach to creating such materials is through the formation of coordination polymers, where the diamine ligand bridges multiple metal centers. For example, octahedral rhenium cluster complexes have been synthesized using bidentate pyridyl ligands like 1,2-bis(4-pyridyl)ethylene and 1,3-bis(4-pyridyl)propane to link the clusters into extended networks. mdpi.com Similarly, analogues of N-(3-methoxypropyl)-1,2-ethanediamine could be designed to self-assemble with metal ions into one-, two-, or three-dimensional polymeric frameworks.

Another strategy involves incorporating the diamine moiety into a polymer backbone or as a side chain. For instance, ethylenediamine-based zwitterions have been attached to polymer side chains to create materials that are responsive to pH changes. nih.gov This was achieved by synthesizing monomers containing the functionalized diamine unit and then polymerizing them. This approach allows for the development of "smart" materials whose properties can be tuned by external stimuli.

Comparative Studies of Ligand Performance in Coordination and Catalysis among Analogues

A primary motivation for synthesizing derivatives of N-(3-methoxypropyl)-1,2-ethanediamine is to compare their performance as ligands in coordination chemistry and homogeneous catalysis. By systematically altering the ligand structure, researchers can gain insights into the factors that govern catalytic activity and selectivity.

Comparative studies often involve synthesizing a series of related ligands and evaluating their corresponding metal complexes in a specific catalytic reaction. For example, a series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and screened for their antimicrobial activity, revealing that compounds with bromo and chloro substituents on the benzyl (B1604629) ring showed the most favorable activity. researchgate.net This highlights how electronic modifications to the ligand framework can have a profound impact on biological or chemical activity.

In the field of catalysis, iron(III) complexes with various amino-phenol ligands, which share the N,O-donor set with some ethylenediamine derivatives, have been studied as potential T1-MRI contrast agents. researchgate.net The synthesis of bulky pentadentate N,O-ligands demonstrated good yields and high selectivity, underscoring the importance of ligand design in achieving specific functionalities. researchgate.net The performance of these complexes is highly dependent on the steric and electronic properties of the ligand, which influence the stability and reactivity of the metal center.

| Ligand Analogue | Modification | Application/Study | Observed Performance Difference | Reference |

|---|---|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | N,N'-disubstitution with halogenated aryl groups | Antimicrobial Activity | Showed favorable activity against S. enterica, P. aeruginosa, and S. aureus. | researchgate.net |

| N,N'-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine | N,N'-disubstitution with heterocyclic groups | Cytotoxic and Antimicrobial Activity | Exhibited significant cytotoxic and antimicrobial properties. | researchgate.net |

| Bulky bis(hydroxybenzyl)-N'-(aminopyridyl)propanamines | Introduction of bulky substituents and a pyridyl moiety | Iron(III) complexation for MRI contrast agents | High yield and selectivity in synthesis, forming stable complexes. | researchgate.net |

Rational Design of Hybrid Ligands Incorporating Additional Functional Moieties (e.g., Pyridyl, Silyl (B83357) Groups)

The rational design of hybrid ligands involves incorporating additional functional groups onto the 1,2-ethanediamine framework to introduce new coordination sites or to modify the ligand's electronic properties. This approach can lead to ligands with enhanced stability, novel reactivity, or the ability to participate in cooperative catalysis.

Pyridyl Groups: The incorporation of pyridyl moieties is a common strategy to create ligands with mixed N-donor sets (aliphatic amine and aromatic imine/amine). These ligands can form highly stable complexes with a variety of transition metals. For example, half-sandwich complexes with salicylaldimine ligands derived from N1-(7-fluoroquinolin-4-yl)ethane-1,2-diamine have been synthesized and characterized. lu.se The synthesis involves the condensation of the diamine with salicylaldehyde (B1680747) derivatives. lu.se Similarly, octahedral rhenium cluster complexes have been functionalized with 1,2-bis(4-pyridyl)ethylene and 1,3-bis(4-pyridyl)propane as apical ligands, demonstrating the use of pyridyl-containing linkers to assemble larger structures. mdpi.com

Silyl Groups: The introduction of silyl groups (-SiR₃) can significantly increase the steric bulk of a ligand and influence its electronic profile. Silyl-functionalized ligands are valuable in stabilizing reactive, low-coordinate metal centers. The synthesis of a cyclopentadienyl (B1206354) functionalized silylene demonstrated a flexible ligand capable of both Si- and C-coordination. nih.gov Furthermore, the synthesis of ytterbium(II) and samarium(II) complexes with a tridentate bis-silyl ligand has been reported, where the functionalized silyl groups help to suppress solvent coordination to the metal center. nih.gov The development of new methods for modifying silylamino ligands, for example through C-H/Si-H cross-dehydrocoupling, opens up further possibilities for creating novel silyl-functionalized diamine ligands. researchgate.net

| Functional Moiety | Example Hybrid Ligand Structure/Class | Rationale for Incorporation | Synthetic Approach | Reference |

|---|---|---|---|---|

| Pyridyl | N-(pyridylmethyl)ethylenediamines | Creates a mixed N,N'-donor set; enhances complex stability. | Reductive amination of ethylenediamine with pyridinecarboxaldehyde. | mdpi.comlu.se |

| Silyl | N,N'-bis(trimethylsilyl)ethylenediamine | Increases steric bulk; stabilizes low-coordinate metal centers. | Reaction of ethylenediamine with chlorotrimethylsilane. | nih.gov |

| Cyclopentadienyl-Silylene | [{PhC(NtBu)₂}Si(C₅Me₄H)] | Creates a flexible ligand with multiple coordination modes (Si and C). | Multi-step synthesis to attach a cyclopentadienyl unit to a silylene. | nih.gov |

| Salicylaldimine | N-(salicylidene)-N'-(7-fluoroquinolin-4-yl)ethane-1,2-diamine | Introduces an N,O-chelate unit and a quinoline (B57606) moiety. | Schiff base condensation of a functionalized diamine with salicylaldehyde. | lu.se |

Advanced Analytical Characterization Techniques for 1,2 Ethanediamine, N 3 Methoxypropyl and Its Derivatives

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are pivotal in elucidating the molecular structure of 1,2-Ethanediamine, N-(3-methoxypropyl)-, providing detailed information on its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural confirmation of 1,2-Ethanediamine, N-(3-methoxypropyl)-. Both ¹H and ¹³C NMR are employed to map the complete carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the various protons in the molecule give rise to distinct signals, with their chemical shifts and splitting patterns providing a wealth of structural information. The protons of the methoxy (B1213986) group (CH₃O-) are readily identifiable as a singlet, while the methylene (B1212753) groups of the ethylenediamine (B42938) and methoxypropyl chains appear as multiplets due to coupling with adjacent protons.

Complementary to ¹H NMR, ¹³C NMR spectroscopy reveals the different carbon environments within the molecule. Each unique carbon atom produces a separate signal, allowing for the verification of the carbon backbone and the presence of the methoxypropyl substituent. Quantitative NMR (qNMR) can also serve as a powerful method for purity assessment. chemcon.comnih.gov

Table 1: Representative ¹H NMR Spectral Data for 1,2-Ethanediamine, N-(3-methoxypropyl)-

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.31 | s | 3H | O-CH₃ |

| ~3.42 | t | 2H | CH₂-O |

| ~2.68 | t | 2H | N-CH₂ (propyl) |

| ~2.75 | t | 2H | N-CH₂ (ethyl) |

| ~2.58 | t | 2H | N-CH₂ (ethyl) |

| ~1.73 | m | 2H | CH₂-CH₂-CH₂ |

| (broad) | br s | 3H | NH and NH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectral Data for 1,2-Ethanediamine, N-(3-methoxypropyl)-

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~71.8 | O-CH₂ |

| ~58.9 | O-CH₃ |

| ~49.4 | N-CH₂ (propyl) |

| ~51.9 | N-CH₂ (ethyl) |

| ~43.7 | N-CH₂ (ethyl) |

| ~29.8 | CH₂-CH₂-CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the characteristic functional groups within 1,2-Ethanediamine, N-(3-methoxypropyl)-. The IR spectrum displays absorption bands corresponding to the vibrational modes of the molecule's bonds.

Key features in the IR spectrum include the N-H stretching vibrations of the primary and secondary amine groups, typically observed in the region of 3300-3400 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band around 1100 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl chains are readily identifiable. FT-IR spectroscopy is noted as a particularly quick method for confirming identity. chemcon.com

Table 3: Key IR Absorption Bands for 1,2-Ethanediamine, N-(3-methoxypropyl)-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3360-3280 | Medium, Broad | N-H Stretch (amines) |

| 2930-2820 | Strong | C-H Stretch (alkyl) |

| ~1580 | Medium | N-H Bend (amine) |

| ~1460 | Medium | C-H Bend (alkyl) |

| ~1115 | Strong | C-O Stretch (ether) |

Mass spectrometry (MS) is crucial for determining the molecular weight of 1,2-Ethanediamine, N-(3-methoxypropyl)- and for gaining further structural insights through analysis of its fragmentation patterns. The technique provides a precise molecular weight, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation of the molecule under mass spectrometric conditions yields a characteristic pattern of fragment ions. The cleavage of bonds, such as the C-N and C-O bonds, results in smaller, charged fragments. The analysis of these fragments helps to confirm the connectivity of the methoxypropyl group to the ethylenediamine backbone.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of 1,2-Ethanediamine, N-(3-methoxypropyl)-

| m/z | Possible Fragment Ion |

|---|---|

| 147.15 | [M+H]⁺ (Protonated Molecule) |

| 130.12 | [M-NH₃]⁺ |

| 87.09 | [M-C₃H₇O]⁺ |

| 73.06 | [CH₃OC₃H₆]⁺ |

| 60.08 | [C₂H₈N₂]⁺ |

Chromatographic and Other Separatory Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for evaluating the purity of 1,2-Ethanediamine, N-(3-methoxypropyl)- and for tracking the progress of chemical reactions involving this compound. These techniques separate the target compound from impurities, starting materials, and byproducts.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile amines. The analysis of long-chain alkyl amines by GC can sometimes be challenging due to interactions between the amine groups and the stationary phase of the GC column, which may necessitate derivatization to improve peak shape and volatility. researchgate.net For instance, acylation can be used to form derivatives that are more amenable to GC analysis. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile alternative, particularly for non-volatile derivatives or complex mixtures. chemcon.com Reversed-phase HPLC with a suitable column and mobile phase can achieve effective separation.

For routine reaction monitoring, thin-layer chromatography (TLC) offers a quick and simple method to qualitatively assess the conversion of reactants to products.

Table 5: Common Chromatographic Techniques for the Analysis of 1,2-Ethanediamine, N-(3-methoxypropyl)-

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Primary Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Phenyl-methylpolysiloxane (e.g., HP-5MS) | Helium | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Purity determination, impurity profiling, reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) | Acetonitrile (B52724)/Water gradients | UV-Vis, Evaporative Light Scattering Detector (ELSD) | Purity assessment of derivatives, analysis of non-volatile samples |

| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel | Solvent mixtures (e.g., Ethyl Acetate/Methanol) | Staining agents (e.g., Ninhydrin) | Rapid, qualitative reaction monitoring |

Beyond chromatography, other methods contribute to a comprehensive purity profile. Karl Fischer titration is a standard method for quantifying water content, and techniques like Loss on Drying (LOD) and Residue on Ignition (ROI) can provide further confirmation of purity. chemcon.com

Emerging Research Areas and Future Outlook

Integration in Supramolecular Chemistry and Self-Assembly Processes

There is no available research detailing the use of 1,2-Ethanediamine, N-(3-methoxypropyl)- as a building block in supramolecular chemistry. Studies on self-assembly processes, such as the formation of gels, liquid crystals, or other organized structures driven by non-covalent interactions involving this specific molecule, have not been reported in the reviewed literature. While related ethylenediamine (B42938) derivatives are widely used in the construction of coordination polymers and metal-organic frameworks, no such work has been published for the title compound.

Applications in Green Chemistry and Sustainable Catalysis Paradigms

The potential of 1,2-Ethanediamine, N-(3-methoxypropyl)- as a ligand in catalytic systems, particularly within the domain of green chemistry, remains unexplored. Green chemistry emphasizes the use of efficient, non-toxic, and renewable materials. Diamines are often employed as ligands to create catalysts for a variety of organic transformations. However, no studies were found that investigate the catalytic activity or potential for sustainable applications of metal complexes derived from this specific diamine.

Potential in Novel Material Design and Functional Polymers

The role of 1,2-Ethanediamine, N-(3-methoxypropyl)- in the design of new materials and functional polymers is also an area lacking published research. Diamines are fundamental monomers in the synthesis of polyamides and polyimides and can be used to modify the properties of existing polymers. There are no reports on the synthesis or characterization of polymers incorporating 1,2-Ethanediamine, N-(3-methoxypropyl)- to create materials with specific thermal, mechanical, or chemical properties.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies for Compound Optimization

A synergistic approach, combining synthesis with spectroscopic and computational analysis, is crucial for understanding and optimizing chemical compounds for specific applications. No publications were identified that present a comprehensive study of 1,2-Ethanediamine, N-(3-methoxypropyl)- using this integrated approach. Such studies would be essential to predict its behavior, understand its electronic and structural properties, and guide its potential application in the aforementioned fields.

Q & A

Q. What are the primary synthetic routes for 1,2-Ethanediamine, N-(3-methoxypropyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methoxypropylamine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 60–80°C for 12–24 hours. Catalysts like K₂CO₃ can improve yields by neutralizing HBr byproducts. Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting solvent polarity, temperature, or stoichiometry. Post-synthesis purification via column chromatography (silica gel, MeOH/CH₂Cl₂) or distillation is critical for isolating the diamine .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR shows characteristic signals for methoxy protons (δ 3.2–3.4 ppm) and ethylene diamine backbone (δ 2.5–3.0 ppm). ¹³C NMR confirms the methoxypropyl group (δ 50–60 ppm for CH₃O, δ 70–75 ppm for CH₂-O).

- HPLC: Reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water (0.1% TFA) can separate impurities. Retention times are calibrated against standards .

- Mass Spectrometry: ESI-MS in positive ion mode should display [M+H]⁺ at m/z 147.2 (calculated MW: 146.23 g/mol) .

Q. What are the primary biochemical applications of this compound in enzyme interaction studies?

Methodological Answer: The diamine acts as a ligand or chelator in metalloenzyme assays (e.g., aminopeptidases). Researchers use it to probe active-site metal coordination by monitoring enzymatic activity via UV-Vis spectroscopy (e.g., loss of absorbance at 405 nm for p-nitroaniline release). Competitive inhibition assays with varying diamine concentrations (0.1–10 mM) can determine binding constants (Kᵢ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential amine volatility.

- Ventilation: Ensure >10 air changes/hour to avoid inhalation risks.

- Spill Management: Neutralize with dilute acetic acid (5% v/v) and adsorb with vermiculite.

- Storage: Inert atmosphere (N₂), amber glass bottles at 4°C .

Advanced Research Questions

Q. How does the compound interact with metalloenzymes, and what structural features dictate its selectivity?

Methodological Answer: The diamine’s ethylene backbone and methoxypropyl side chain enable bidentate coordination to divalent metals (e.g., Zn²⁺, Cu²⁺). Computational docking (AutoDock Vina) paired with mutagenesis studies (e.g., substituting His residues in enzyme active sites) can identify binding pockets. Synchrotron X-ray crystallography (1.8–2.0 Å resolution) reveals precise coordination geometry. Selectivity is influenced by steric hindrance from the methoxy group and hydrophobicity of the enzyme’s active site .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions, and what degradation products form?

Methodological Answer:

- pH Stability: At pH < 5, protonation of amine groups reduces nucleophilicity. At pH > 9, oxidative degradation occurs, forming imines (detected via LC-MS).

- Thermal Stability: Decomposition above 80°C produces ethylene glycol derivatives (GC-MS analysis). Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics using Arrhenius plots .

Q. How can researchers resolve contradictions in reported biological activities, such as inconsistent enzyme inhibition results?

Methodological Answer:

- Assay Standardization: Use uniform substrate concentrations (e.g., 1 mM p-nitroanilide) and buffer systems (e.g., 50 mM Tris-HCl, pH 7.5).

- Control Experiments: Test for metal chelation interference by adding EDTA (1 mM) to assays.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects. Reproduce results across multiple labs .

Q. What strategies are effective for designing derivatives with enhanced binding affinity or reduced cytotoxicity?

Methodological Answer:

- Side-Chain Modifications: Replace methoxypropyl with bulkier groups (e.g., tert-butoxy) to improve hydrophobic interactions.

- Backbone Rigidity: Introduce cyclic amines (e.g., piperazine) to restrict conformational flexibility.

- In Silico Screening: Use QSAR models (e.g., Schrödinger’s Phase) to predict cytotoxicity (e.g., hepatic cell line IC₅₀) and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.